molecular formula C19H19ClN4O2 B2988976 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034329-45-6

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No. B2988976
CAS RN: 2034329-45-6
M. Wt: 370.84
InChI Key: SCJHSPBUJWBVBM-UHFFFAOYSA-N
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Description

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the development and function of B cells.

Mechanism of Action

The mechanism of action of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone involves the inhibition of BTK. BTK plays a crucial role in B-cell receptor signaling, which is essential for the development and function of B cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which is beneficial in the treatment of autoimmune disorders, cancer, and infectious diseases.
Biochemical and Physiological Effects:
1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit BTK activity in B cells, leading to the suppression of B-cell activation and proliferation. This, in turn, leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders. The compound has also been shown to have anti-tumor activity in various cancer cell lines, which is attributed to its ability to inhibit BTK activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone in lab experiments include its high selectivity and potency for BTK inhibition. This makes it an ideal tool for studying the role of BTK in various diseases. The limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully monitored.

Future Directions

There are several future directions for the research on 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone. One direction is to further study the compound's potential applications in the treatment of autoimmune disorders, cancer, and infectious diseases. Another direction is to investigate the compound's mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is another potential future direction for research.

Synthesis Methods

The synthesis of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone involves several steps. The starting material is 5-chloro-2-hydroxypyrimidine, which is reacted with piperidine and 1,3-dibromo-2-propanol to yield the intermediate 5-chloro-2-(piperidin-1-yl)oxy-pyrimidine. This intermediate is then reacted with 1H-indole-3-carbaldehyde in the presence of a base to yield the final product.

Scientific Research Applications

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has been extensively studied for its potential applications in the treatment of various diseases, including autoimmune disorders, cancer, and infectious diseases. The compound has been shown to be a potent inhibitor of BTK, which is a key player in the development and progression of these diseases.

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJHSPBUJWBVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

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